8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)
Description
Properties
IUPAC Name |
8-methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c1-9-5-6-2-3-8-4-7(6)9;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJPMQAVAUHGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as 8-methyl-3,8-diazabicyclo[4.2.0]octane.
Trifluoroacetylation: The starting material undergoes trifluoroacetylation, where trifluoroacetic anhydride or trifluoroacetic acid is used as the reagent.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions, with a suitable solvent such as dichloromethane or tetrahydrofuran. The temperature and reaction time are optimized to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed for continuous flow or batch processing. The choice of reagents, solvents, and reaction conditions is optimized for efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis, particularly as a reagent or catalyst in various chemical reactions. The trifluoroacetate moiety enhances the reactivity of the bicyclic structure, allowing it to participate in:
- Nucleophilic Substitution Reactions : The compound can act as a nucleophile due to the presence of nitrogen atoms in its structure, facilitating the formation of new carbon-nitrogen bonds.
- Cyclization Reactions : Its bicyclic nature allows it to participate in cyclization processes, which are crucial for synthesizing complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) has potential applications due to its structural similarity to biologically active compounds. Research indicates that derivatives of this compound may exhibit:
- Antimicrobial Activity : Studies have shown that certain derivatives possess antibacterial properties, making them candidates for developing new antibiotics.
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Material Science
The compound's unique chemical structure also finds applications in material science:
- Polymer Chemistry : It can be used as a building block in the synthesis of polymers with specific properties, such as increased thermal stability and chemical resistance.
- Nanotechnology : Its ability to form stable complexes can be utilized in creating nanomaterials for various applications, including drug delivery systems and sensors.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of synthesized derivatives of 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid). The results indicated that certain derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotic agents.
Case Study 2: Neuroprotective Properties
Research conducted on compounds similar to 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) revealed promising neuroprotective effects in vitro. The study highlighted the compound's ability to reduce oxidative stress markers, indicating its potential role in protecting neuronal cells from damage associated with conditions like Alzheimer's disease.
Mechanism of Action
The mechanism by which 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound's unique structure allows it to bind selectively to certain biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The diazabicyclo family encompasses diverse derivatives with variations in ring size, substituent positions, and counterions. Below is a detailed comparison:
Structural Analogs and Their Properties
Key Observations:
Smaller rings (e.g., [3.2.0]) reduce molecular weight but may limit steric flexibility.
Substituent Position :
- The 8-methyl derivative exhibits distinct pharmacological behavior compared to its 3-methyl isomer. For example, in µ-opioid receptor agonists, substituent orientation on the bicyclo core directly impacts receptor selectivity and activity.
Counterion Effects: Bis-TFA salts generally exhibit higher solubility in polar solvents compared to non-salt forms (e.g., acetyl derivatives). Discontinuation of the acetyl derivative (CAS: 1268520-07-5) suggests inferior stability or synthesis challenges compared to TFA salts.
Pharmacological and Physicochemical Differences
- Pharmacology : Substituent orientation significantly affects receptor binding. For instance, 8-p-nitrocinnamyl derivatives of diazabicyclo[3.2.1]octane show µ-opioid receptor agonism dependent on cinnamyl chain orientation. Extending this to [4.2.0] systems, the 8-methyl group likely optimizes hydrophobic interactions in target binding pockets.
- Solubility and Storage: Bis-TFA salts are hygroscopic but stable at room temperature, whereas non-salt derivatives (e.g., acetyl) require stricter storage conditions.
Biological Activity
8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) (commonly referred to as DBO-TFA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antibiotic resistance. This article delves into the biological activity of DBO-TFA, exploring its mechanisms, efficacy against pathogens, and relevant case studies.
- Molecular Formula : C11H16F6N2O4
- Molecular Weight : 354.25 g/mol
- CAS Number : 2007924-92-5
- Purity : 97% .
DBO-TFA functions primarily as a β-lactamase inhibitor, restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. The diazabicyclo structure provides a unique scaffold that enhances binding affinity to β-lactamases, enzymes that confer resistance by hydrolyzing β-lactam antibiotics.
Antimicrobial Efficacy
DBO-TFA exhibits significant antimicrobial activity against various pathogenic bacteria, particularly those expressing extended-spectrum β-lactamases (ESBLs) and carbapenemases.
- Minimum Inhibitory Concentrations (MICs) :
Case Study 1: Efficacy Against Multidrug-Resistant Bacteria
A study evaluated DBO-TFA's effectiveness in restoring the activity of piperacillin against Pseudomonas aeruginosa and Acinetobacter baumannii. The results indicated that DBO-TFA could effectively inhibit β-lactamases, leading to restored susceptibility of these pathogens to piperacillin .
Case Study 2: Synergistic Effects with Other Antibiotics
Research demonstrated that when combined with meropenem, DBO-TFA exhibited synergistic effects, significantly lowering the MIC against resistant strains compared to meropenem alone. This suggests potential for combination therapies in clinical settings .
Data Table: Biological Activity Summary
| Pathogen | MIC (μM) | Notes |
|---|---|---|
| Pseudomonas aeruginosa | 0.29 - 2.34 | Effective against ESBLs |
| Acinetobacter baumannii | <0.125 | High efficacy in clinical isolates |
| Escherichia coli | <0.5 | Restores activity against resistant strains |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid), and what are the key optimization parameters?
- Methodological Answer : The synthesis typically involves cyclization of precursor amines or azabicyclo intermediates under acidic conditions. For example, diazabicyclo[2.2.2]octane (DABCO) derivatives have been used to promote regioselective reactions, with trifluoroacetic acid (TFA) acting as both a catalyst and counterion source . Key parameters include pH control (to avoid over-protonation), temperature (often 0–25°C to minimize side reactions), and stoichiometric ratios of TFA to ensure complete salt formation . Purity can be monitored via HPLC (≥98% by pharmacopeial standards) .
Q. How can researchers ensure purity and correct salt stoichiometry during synthesis?
- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) to quantify free base vs. TFA salt forms. Elemental analysis (C, H, N, F) confirms stoichiometry, while H/F NMR can detect residual TFA or unreacted intermediates . For crystallography, slow evaporation in acetonitrile/TFA mixtures yields single crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields or byproduct profiles be resolved?
- Methodological Answer : Divergent yields often stem from differences in reaction conditions (e.g., solvent polarity, TFA concentration). Systematic Design of Experiments (DoE) can isolate critical variables. For example, van den Nieuwendijk et al. demonstrated that stereoselectivity in bicyclic systems is highly sensitive to solvent choice (e.g., THF vs. DCM) . Kinetic studies using in-situ IR or Raman spectroscopy may reveal transient intermediates that lead to byproducts .
Q. What computational methods are suitable for predicting the reactivity or stability of this compound in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can model protonation states and TFA dissociation energetics. Molecular dynamics simulations (e.g., using AMBER or GROMACS) assess stability in aqueous or lipid membranes, particularly for drug delivery applications . QSAR models may predict interactions with biological targets (e.g., enzymes or receptors) based on bicyclic scaffold analogs .
Q. How does the compound degrade under varying pH, temperature, or oxidative conditions, and what analytical techniques detect degradation products?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 1–3 months) combined with LC-MS/MS identify degradation pathways. For example, TFA hydrolysis under alkaline conditions generates trifluoroacetate ions, detectable via ion chromatography. Oxidative stress (HO) may cleave the diazabicyclo ring, producing secondary amines quantified by GC-MS .
Q. What are the challenges in detecting trace trifluoroacetic acid impurities, and how can they be mitigated?
- Methodological Answer : Residual TFA (<0.1% w/w) is problematic in biological assays due to cytotoxicity. Ion-pair chromatography with evaporative light scattering detection (ELSD) offers high sensitivity. Alternatively, F NMR (δ = -75 to -80 ppm) provides quantitative analysis without derivatization .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported biological activity of TFA salts vs. free base forms?
- Methodological Answer : Comparative studies must standardize buffer systems (e.g., PBS vs. Tris-HCl) to control pH-dependent solubility. Bioassays should include parallel testing of both forms, with corrections for TFA-induced cytotoxicity (e.g., via MTT assays). Pharmacokinetic studies in model organisms (e.g., rodents) clarify bioavailability differences .
Methodological Tools Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
